molecular formula C24H26O4 B12555829 4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol CAS No. 147565-68-2

4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol

Cat. No.: B12555829
CAS No.: 147565-68-2
M. Wt: 378.5 g/mol
InChI Key: QVXKUJXRPGXCQJ-UHFFFAOYSA-N
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Description

4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol is an organic compound characterized by its unique structure, which includes multiple hydroxyl groups and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol typically involves the reaction of 4-hydroxy-3,5-dimethylbenzyl chloride with benzene-1,3-diol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products:

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized as an additive in polymers to enhance their stability and durability.

Mechanism of Action

The mechanism of action of 4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

    Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines.

    Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

  • 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane
  • 4,4’-Isopropylidenebis(2,6-dimethylphenol)
  • 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene

Comparison: 4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol is unique due to its specific arrangement of hydroxyl and dimethylphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antioxidant and anti-inflammatory activities, making it a valuable compound for various applications.

Properties

CAS No.

147565-68-2

Molecular Formula

C24H26O4

Molecular Weight

378.5 g/mol

IUPAC Name

4,6-bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol

InChI

InChI=1S/C24H26O4/c1-13-5-17(6-14(2)23(13)27)9-19-11-20(22(26)12-21(19)25)10-18-7-15(3)24(28)16(4)8-18/h5-8,11-12,25-28H,9-10H2,1-4H3

InChI Key

QVXKUJXRPGXCQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)CC2=CC(=C(C=C2O)O)CC3=CC(=C(C(=C3)C)O)C

Origin of Product

United States

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